2-Acetamido-3-(2-chlorobenzoyl)benzoic acid
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Overview
Description
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an acetamido group, a chlorobenzoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid typically involves multiple steps. One common method starts with the acylation of 2-chlorobenzoic acid with acetic anhydride to introduce the acetamido group. This is followed by a Friedel-Crafts acylation reaction to attach the 2-chlorobenzoyl group to the aromatic ring. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzoic acid
- 3-Acetamidobenzoic acid
- 2-Chlorobenzoylbenzoic acid
Uniqueness
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
112903-98-7 |
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Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-acetamido-3-(2-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C16H12ClNO4/c1-9(19)18-14-11(6-4-7-12(14)16(21)22)15(20)10-5-2-3-8-13(10)17/h2-8H,1H3,(H,18,19)(H,21,22) |
InChI Key |
MSQGXQNOPWAUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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